Cpmh-opp
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155330-43-1 |
|---|---|
Molecular Formula |
C10H18O7P2 |
Molecular Weight |
312.19 g/mol |
IUPAC Name |
[(E)-6-cyclopropylidene-3-methylhex-2-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18O7P2/c1-9(3-2-4-10-5-6-10)7-8-16-19(14,15)17-18(11,12)13/h4,7H,2-3,5-6,8H2,1H3,(H,14,15)(H2,11,12,13)/b9-7+ |
InChI Key |
CBQMAJDOQMZKMG-VQHVLOKHSA-N |
SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1 |
Isomeric SMILES |
C/C(=C\COP(=O)(O)OP(=O)(O)O)/CCC=C1CC1 |
Canonical SMILES |
CC(=CCOP(=O)(O)OP(=O)(O)O)CCC=C1CC1 |
Synonyms |
6-cyclopropylidene-3-methyl-2-hexen-1-yl pyrophosphate 6-cyclopropylidene-3E-methyl-hex-2-en-1-yl pyrophosphate CPMH-OPP |
Origin of Product |
United States |
Structural Determinants of Cpmh Opp S Biosynthetic Functionality
Elucidation of the Cyclopropylidene Ring System's Role in Reactivity
The cyclopropylidene ring system, a defining structural element of CPMH-OPP, is characterized by a three-membered ring containing an exocyclic double bond molinstincts.comontosight.ai. This structural motif introduces significant ring strain due to distorted bond angles and increased s-character in the ring carbons ontosight.ai. This inherent strain contributes substantially to the molecule's reactivity, making the cyclopropylidene ring a key site for enzymatic transformations during biosynthesis ontosight.ai.
In the context of isoprenoid biosynthesis, the cyclopropylidene ring system in intermediates like this compound is often involved in rearrangement and cyclization reactions catalyzed by specific terpene synthases uzh.chresearchgate.net. The strained nature of the ring facilitates its opening, which can generate reactive carbocation intermediates psgcas.ac.inresearchgate.net. These carbocations can then undergo further rearrangements or react with other parts of the molecule or other substrates to form new carbon-carbon bonds, leading to the diverse skeletal structures observed in isoprenoids psgcas.ac.in.
Research into cyclopropylidene derivatives in organic synthesis demonstrates their high reactivity and utility as building blocks for creating complex ring systems through reactions such as cycloadditions and rearrangements ontosight.airsc.org. While studies specifically detailing the enzymatic mechanisms involving the cyclopropylidene ring in this compound are part of broader investigations into terpene biosynthesis, the general principles of cyclopropylidene reactivity, including facile ring opening and carbocation formation, are directly relevant to understanding its function as a biosynthetic intermediate psgcas.ac.inresearchgate.netacs.org. The precise enzymatic control over the opening and subsequent reactions of the cyclopropylidene ring in this compound is crucial for directing the synthesis towards specific isoprenoid products.
The Pyrophosphate Moiety's Contribution to Enzymatic Recognition and Energy Transfer
The pyrophosphate (OPP) moiety in this compound plays a multifaceted and essential role in its biosynthetic function. As a charged, polar group, the pyrophosphate is critical for the recognition and binding of this compound by the enzymes involved in isoprenoid biosynthesis rsc.orgscience.gov. These enzymes, often pyrophosphate-dependent, possess specific binding sites that accommodate the pyrophosphate group, frequently involving coordination with divalent metal ions such as magnesium (Mg²⁺) rsc.orgpnas.org. This specific enzymatic recognition ensures that this compound is channeled correctly through the metabolic pathway.
Beyond recognition, the pyrophosphate group serves as an excellent leaving group in nucleophilic substitution and elimination reactions catalyzed by terpene synthases psgcas.ac.inrsc.org. The cleavage of the carbon-oxygen bond linking the isoprenoid chain to the pyrophosphate group is a common step in the initiation of carbocation formation, a key event in the cyclization and rearrangement reactions that build terpene skeletons psgcas.ac.inrsc.org. The leaving of the pyrophosphate group drives these reactions forward.
Data regarding the binding affinities of enzymes for pyrophosphate-containing substrates and the free energy change associated with pyrophosphate hydrolysis highlight its importance in enzymatic catalysis and energy transfer within metabolic pathways.
| Process | Approximate Free Energy Change (ΔG°') | Role in Biosynthesis |
| Hydrolysis of Pyrophosphate (PPi) | -18 to -20 kJ/mol rsc.org | Drives reactions forward, ensures irreversibility nih.gov |
| Pyrophosphate as a Leaving Group | Favorable | Facilitates carbocation formation psgcas.ac.inrsc.org |
| Enzymatic Binding of Pyrophosphate | Specific interactions | Ensures substrate recognition and channeling rsc.orgscience.gov |
Stereochemical Considerations in this compound's Biosynthetic Transformations
Stereochemistry plays a critical role in the biosynthesis of isoprenoids, a process that generates a vast array of molecules with precise three-dimensional structures scilit.comroyalsocietypublishing.org. The starting precursors, IPP and DMAPP, exist as specific isomers, and the enzymes involved in their condensation and subsequent transformations exhibit remarkable stereospecificity royalsocietypublishing.orgacs.org. While specific details on the stereochemistry of this compound itself and its direct enzymatic transformations are often discussed within the context of the broader reaction mechanisms of terpene synthases, general principles apply.
Terpene synthases are known to control the stereochemical outcome of cyclization and rearrangement reactions with high fidelity uzh.chscilit.com. This control arises from the precise positioning of the substrate (like this compound) within the enzyme's active site and the directed nature of the catalytic steps, including the controlled ionization of the pyrophosphate leaving group and the subsequent folding and cyclization of the carbocation intermediate uzh.chpsgcas.ac.in. The enzyme's protein scaffold creates a chiral environment that dictates which face of a double bond is attacked, the conformation of the carbon chain during cyclization, and the stereochemistry of any newly formed chiral centers uzh.chscilit.com.
Studies on other isoprenoid pyrophosphate intermediates, such as farnesyl pyrophosphate (FPP) and geranyl pyrophosphate (GPP), have elucidated how enzymes selectively remove specific protons or control the orientation of the allylic pyrophosphate during condensation and cyclization reactions, leading to the formation of specific stereoisomers of downstream products royalsocietypublishing.orgacs.org. Given that this compound is an intermediate in this pathway, its conversion by downstream enzymes would similarly be subject to strict stereochemical control, ensuring the production of biologically active isoprenoids with the correct absolute and relative stereochemistry scilit.com.
The stereochemical outcome of reactions involving cyclopropylmethyl cations, which can be generated from cyclopropylidene systems, is known to be influenced by substituents and reaction conditions researchgate.net. In the enzymatic context, the protein environment precisely controls the fate of such intermediates derived from this compound, directing rearrangements and cyclizations to yield specific stereoisomers, a hallmark of terpene biosynthesis uzh.chscilit.com.
| Isoprenoid Precursor | Stereochemical Feature | Role in Biosynthesis |
| IPP | Prochiral centers | Stereospecifically acted upon by isomerases and synthases royalsocietypublishing.orgacs.org |
| DMAPP | E-double bond | Stereospecifically condensed with IPP acs.org |
| This compound | Cyclopropylidene ring, double bond | Stereochemistry controlled during enzymatic transformation uzh.chscilit.com |
Enzymatic Transformations and Mechanistic Insights Involving Cpmh Opp
Characterization of Enzymes Utilizing or Producing CPMH-OPP in the Mevalonate (B85504) Pathway
Information specifically detailing the enzymes that directly utilize or produce this compound as a substrate or product within the standard mevalonate pathway was not found in the provided search results. While the pathway involves a series of enzymatic steps converting early precursors to IPP and DMAPP readthedocs.io, the specific enzyme(s) acting directly upon this compound were not characterized in the search outcomes.
Detailed Analysis of Reaction Mechanisms Catalyzed by this compound-Interacting Enzymes
A detailed analysis of the precise reaction mechanisms catalyzed by enzymes that would interact with this compound, including step-by-step chemical transformations and catalytic residues, could not be constructed as the specific enzymes were not identified with corresponding mechanistic details in the provided information.
Identification and Investigation of Transient Intermediates and Transition States
The identification and investigation of transient intermediates and transition states specifically formed during the enzymatic transformations involving this compound could not be detailed due to the absence of specific mechanistic studies on this compound in the search results.
Synthetic Strategies for Cpmh Opp and Mechanistic Probes
Development of Chemoenzymatic and Total Synthesis Routes for CPMH-OPP
For a molecule like this compound, a hypothetical chemoenzymatic route could involve the use of enzymes such as ketoreductases for stereoselective reductions or lipases for regioselective acylations. These enzymatic steps would be integrated with traditional chemical reactions, such as carbon-carbon bond formations or functional group manipulations, to assemble the complete molecular framework.
Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available starting materials, represents another fundamental approach. nih.gov A total synthesis of this compound would likely involve a multi-step sequence, potentially featuring key reactions like cycloadditions, cross-coupling reactions, or intricate rearrangement cascades to construct the core structure and install the required functional groups with precise stereochemical control.
Rational Design and Synthesis of this compound Analogs as Enzymatic Probes
To investigate the function of enzymes, scientists often utilize molecular probes, which are molecules designed to interact with an enzyme in a specific and detectable manner. thermofisher.com The rational design of analogs of a natural substrate, such as this compound, is a common strategy for creating such probes. These analogs are systematically modified versions of the parent molecule, where specific functional groups or structural motifs are altered to probe their role in enzyme binding and catalysis.
The design process for this compound analogs would involve considering the known or hypothesized active site of the target enzyme. Modifications could include:
Isosteric replacements: Replacing an atom or group of atoms with another that has a similar size and shape to probe the electronic requirements of the interaction.
Truncations or extensions: Shortening or lengthening parts of the molecule to identify the minimal structural requirements for binding.
Introduction of reporter groups: Incorporating fluorescent or radioactive labels to allow for the visualization and quantification of enzyme-probe interactions.
Mechanism-based inhibitors: Designing analogs that, upon enzymatic processing, form a reactive species that covalently modifies and inactivates the enzyme, providing definitive evidence of a specific enzyme-substrate interaction.
The synthesis of these analogs would follow similar chemical principles as the synthesis of this compound itself, employing a combination of chemical and enzymatic methods to achieve the desired molecular structures.
Table 1: Hypothetical this compound Analogs and Their Design Rationale
| Analog | Modification | Rationale for Design |
| Analog A | Replacement of a hydroxyl group with a hydrogen atom | To investigate the importance of a specific hydrogen bond interaction. |
| Analog B | Introduction of a fluorine atom | To probe the electronic environment of the active site. |
| Analog C | Attachment of a fluorescent tag | To enable visualization of enzyme binding and localization. |
| Analog D | Incorporation of a photoreactive group | To allow for photo-crosslinking and identification of binding partners. |
Application of Synthesized Analogs in Elucidating Enzyme Mechanism and Specificity
Once synthesized, this compound analogs serve as powerful tools to unravel the intricacies of enzyme mechanisms and to define their substrate specificity. nih.gov By systematically studying the interactions of these analogs with the target enzyme, researchers can gain valuable insights into the catalytic process.
Key experimental applications of these analogs include:
Binding Affinity Studies: Measuring the binding constants (e.g., Ki or Kd) of the analogs to the enzyme provides quantitative data on the importance of the modified functional groups for recognition and binding.
Kinetic Analysis: By using the analogs as substrates or inhibitors in enzymatic assays, researchers can determine how the structural modifications affect the rates of catalysis (kcat) and substrate binding (KM). This information helps to map the energetic landscape of the reaction and to identify rate-limiting steps.
Structural Biology: Co-crystallizing the enzyme with an analog can provide a high-resolution snapshot of the enzyme-ligand complex. This structural information is invaluable for understanding the precise molecular interactions that govern substrate binding and catalysis.
Probing Substrate Specificity: By testing a library of analogs with varied structural features, the substrate tolerance of the enzyme can be determined. This is crucial for understanding the enzyme's biological role and for engineering enzymes with altered or improved properties.
The data obtained from these studies, often presented in formats such as the one hypothetically shown below, allows for a detailed understanding of the enzyme's function.
Table 2: Hypothetical Kinetic Data for this compound and Its Analogs with a Target Enzyme
| Compound | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| This compound | 10 | 100 | 1.0 x 107 |
| Analog A | 500 | 90 | 1.8 x 105 |
| Analog B | 15 | 20 | 1.3 x 106 |
| Analog C | 25 | 110 | 4.4 x 106 |
Through the iterative process of designing, synthesizing, and applying these molecular probes, the scientific community can piece together the complex puzzle of enzymatic catalysis, paving the way for future discoveries in biology and medicine.
Computational Chemistry and Theoretical Biophysics of Cpmh Opp Systems
Quantum Chemical Calculations to Probe CPMH-OPP's Electronic Structure and Reactivity Profile
Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which is crucial for understanding their stability, properties, and reactivity. Methods such as Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory) can be applied to this compound. These calculations can determine key electronic properties, including molecular orbitals, charge distribution, electrostatic potential maps, and frontier orbital energies (HOMO and LUMO).
Analyzing the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can offer predictions about this compound's potential to act as an electron donor or acceptor, respectively, thus indicating likely sites for nucleophilic or electrophilic attack. molinstincts.com Electrostatic potential maps can highlight regions of positive and negative charge accumulation, which are important for predicting non-covalent interactions, such as hydrogen bonding or electrostatic attractions, with other molecules or active sites of enzymes.
Furthermore, quantum chemical calculations can be used to compute vibrational frequencies, providing information about the molecule's stable conformations and thermodynamic properties. While specific published data detailing the quantum chemical calculations for this compound were not found in the conducted searches, these methodologies are standard tools for characterizing the electronic basis of a molecule's behavior.
Molecular Dynamics Simulations to Investigate Enzyme-CPMH-OPP Binding and Conformational Dynamics
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including the conformational flexibility of this compound itself and its interactions with biological macromolecules like enzymes. By simulating the motion of atoms and molecules over time according to classical mechanics principles and defined force fields, MD can provide insights into dynamic processes that are not accessible through static experimental methods or quantum chemistry alone.
For this compound, MD simulations could be used to explore its conformational landscape in different environments (e.g., in solution or bound to a protein). This is particularly relevant given the presence of rotatable bonds in its structure. molinstincts.com Understanding the preferred conformations and flexibility of this compound is essential for predicting how it might fit into the binding pocket of an enzyme.
When studying enzyme-CPMH-OPP interactions, MD simulations can provide detailed information about the binding process, the stability of the enzyme-ligand complex, and the specific interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) formed between this compound and the amino acid residues in the enzyme's active site. Techniques like steered MD or umbrella sampling can be employed to estimate binding free energies, providing a quantitative measure of the affinity between this compound and the enzyme. Although specific MD simulation studies on this compound were not found in the search results, these methods are routinely applied to understand the dynamic behavior and binding of small molecules to proteins.
Theoretical Modeling of Reaction Pathways and Energy Landscapes for this compound Transformations
Understanding how this compound might be chemically transformed, either enzymatically or non-enzymatically, requires the investigation of possible reaction pathways and their associated energy landscapes. Theoretical modeling, often combining quantum chemistry and transition state theory, can be used for this purpose.
By identifying potential reaction coordinates and locating transition states, computational methods can map out the energy profile of a reaction, revealing activation energies and the relative stability of intermediates and products. This allows for the prediction of reaction rates and preferred reaction mechanisms. For a compound like this compound, which contains phosphate (B84403) groups and an alkene with a cyclopropylidene moiety, potential reactions could include hydrolysis of the phosphate ester bonds, isomerization, or reactions involving the cyclopropylidene ring. molinstincts.com
Methods such as the Adiabatic Mapping technique or the Nudged Elastic Band (NEB) method can be used to find minimum energy pathways and transition states connecting reactants and products. While specific theoretical studies on the reaction pathways of this compound were not identified in the search results, these computational approaches are fundamental for elucidating the chemical transformations of complex organic molecules.
Computational Approaches to Predict Substrate Specificity and Catalytic Efficiency of Enzymes Interacting with this compound
Computational methods play a significant role in predicting how effectively enzymes might bind and transform this compound, essentially predicting substrate specificity and catalytic efficiency. Docking studies are often the first step, predicting the likely binding poses of this compound within an enzyme's active site based on geometric shape complementarity and scoring functions that estimate binding affinity.
More advanced techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations applied to MD trajectories, can provide more refined estimates of binding free energies. molinstincts.com These methods take into account the flexibility of both the ligand (this compound) and the enzyme, as well as solvation effects.
To assess catalytic efficiency, which involves the conversion of this compound to products, computational methods can be used to model the enzymatic reaction mechanism. This often involves hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, where the active site and the reacting part of this compound are treated with more accurate but computationally expensive quantum mechanics methods, while the rest of the enzyme and solvent are treated with faster molecular mechanics methods. By modeling the transition state of the enzymatic reaction, the activation energy can be calculated, providing insights into the catalytic power of the enzyme towards this compound. Although specific computational predictions for enzyme interactions with this compound were not found in the conducted searches, these methodologies represent the state-of-the-art for understanding and predicting enzyme-substrate interactions and catalysis.
Advanced Analytical Methodologies for Investigating Cpmh Opp Pathways
Application of High-Resolution Mass Spectrometry for Metabolite Profiling and Flux Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides precise measurements of mass-to-charge ratios (m/z), enabling the accurate identification and quantification of molecules within a complex sample matrix. In the context of CPMH-OPP pathways, HRMS, often coupled with liquid chromatography (LC-HRMS), is invaluable for comprehensive metabolite profiling. This involves identifying and quantifying this compound and its related precursors, intermediates, and products in biological extracts. The high resolving power of HRMS allows for the differentiation of compounds with very similar masses, including isomers, which is crucial in metabolic studies where numerous structurally related molecules may be present.
For flux analysis, HRMS can be used in conjunction with isotopic labeling (discussed in Section 6.3). By tracking the incorporation of stable isotopes into this compound and its downstream metabolites over time, researchers can determine the rates of metabolic reactions and the flow of carbon and phosphate (B84403) through the pathway. The high sensitivity of HRMS allows for the detection of low-abundance intermediates, providing a more complete picture of the metabolic network.
An illustrative example of HRMS data in metabolite profiling could be a table showing the detected metabolites, their accurate masses, and relative abundances in a sample from an organism producing this compound:
| Metabolite Name | Accurate Mass (Da) | Relative Abundance |
| This compound | 312.0589 | 100% |
| Precursor A | 248.0301 | 45% |
| Metabolite X (downstream product) | 176.0915 | 15% |
| Isomer of this compound | 312.0589 | 5% |
This table demonstrates how HRMS provides the necessary data for identifying compounds based on their precise mass and observing their relative levels, which can indicate their roles and concentrations within the pathway.
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure and composition of organic molecules. In the investigation of this compound pathways, NMR is essential for the unambiguous structural elucidation of this compound itself and any novel intermediates or byproducts that may be formed. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H, ¹³C, and ³¹P NMR spectra, researchers can deduce the arrangement of atoms and the types of bonds present.
A hypothetical ¹H NMR data excerpt for a portion of the this compound molecule might look like this:
| Chemical Shift (ppm) | Multiplicity | Integration | Assigned Protons |
| 1.05 | Triplet | 3H | Methyl group protons |
| 1.50-1.70 | Multiplet | 4H | Methylene protons |
| 5.25 | Doublet | 1H | Vinyl proton |
This type of data, when combined with information from other NMR experiments (e.g., ¹³C, COSY, HSQC), allows for the complete assignment of the molecular structure.
Isotopic Labeling Strategies (e.g., ¹³C, ²H, ³²P) for Tracing Carbon and Phosphate Flow
Isotopic labeling is a powerful approach to trace the fate of specific atoms through metabolic pathways. For studying this compound pathways, stable isotopes such as ¹³C, ²H (deuterium), and radioactive isotope ³²P are particularly useful. By providing cells or enzyme assays with precursors labeled with these isotopes, researchers can track how the labeled atoms are incorporated into this compound and subsequent metabolites.
Analysis of the isotopically enriched molecules, typically by HRMS or NMR, reveals the specific atoms that originated from the labeled precursor, thereby mapping the metabolic transformations and flux. For instance, using a ¹³C-labeled mevalonate (B85504) precursor can show which carbons in this compound and downstream isoprenoids are derived from mevalonate, confirming the pathway activity. ²H labeling can provide insights into reaction mechanisms involving hydrogen transfers. ³²P labeling can trace the fate of the phosphate groups, which are critical in the pyrophosphate moiety of this compound.
An illustrative data representation for a ¹³C labeling experiment analyzed by MS could show the mass isotopomer distribution of this compound after incubation with a ¹³C-labeled precursor:
| Mass Isotopomer (M + n) | Natural Abundance (%) | Observed Abundance (%) |
| M + 0 | 89.4 | 55.2 |
| M + 1 | 10.1 | 30.5 |
| M + 2 | 0.5 | 10.8 |
| M + 3 | <0.1 | 3.5 |
An increase in the abundance of mass isotopomers higher than the natural abundance (e.g., M+1, M+2, M+3) indicates the incorporation of the ¹³C label, providing quantitative data on the extent of metabolic activity.
Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis in Biosynthetic Studies
Chromatographic techniques are indispensable for the separation, isolation, purification, and quantitative analysis of this compound and related compounds from complex biological mixtures or reaction samples. Given the polar and charged nature of this compound due to its pyrophosphate group, techniques like High-Performance Liquid Chromatography (HPLC), particularly ion-exchange chromatography or reversed-phase HPLC with appropriate ion-pairing reagents, are commonly employed.
Preparative chromatography can be used to isolate and purify sufficient quantities of this compound or its metabolites for subsequent structural analysis by NMR or other techniques. Analytical chromatography, often coupled with detectors such as UV-Vis or mass spectrometers (LC-MS), is used for the quantitative analysis of compounds in a sample. By separating the components of a mixture, chromatography reduces matrix effects and allows for accurate quantification of individual analytes.
A representative data table from an HPLC analysis could show the retention times and peak areas of this compound and other relevant compounds, which are used for their identification and quantification:
| Compound Name | Retention Time (minutes) | Peak Area (arbitrary units) |
| Precursor A | 4.1 | 15,200 |
| This compound | 6.5 | 38,500 |
| Metabolite X (downstream product) | 8.9 | 9,100 |
The peak area is proportional to the amount of the compound, allowing for quantitative comparisons between different samples or conditions.
Broader Research Implications and Future Trajectories for Cpmh Opp Research
Interdisciplinary Perspectives on CPMH-OPP's Role in Metabolic Engineering and Synthetic Biology
The study of this compound is highly relevant to the fields of metabolic engineering and synthetic biology. Metabolic engineering aims to optimize cellular processes to produce desired compounds, while synthetic biology focuses on designing and constructing new biological parts, devices, and systems frontiersin.orgopenaccessjournals.comnih.govfrontiersin.org.
Understanding the biosynthesis of this compound and its downstream products offers opportunities for engineering metabolic pathways in host organisms (like bacteria or yeast) to enhance the production of valuable isoprenoids nih.govopenaccessjournals.comnih.gov. This could involve:
Optimizing expression of pathway enzymes: Ensuring sufficient levels of the enzymes that convert precursors to this compound and subsequently transform this compound into target isoprenoids.
Modifying enzyme specificity: Engineering enzymes to alter the product profile or improve catalytic efficiency.
Introducing heterologous pathways: Transferring the genes encoding the enzymes for this compound biosynthesis and downstream reactions into a suitable host organism that doesn't naturally produce these compounds.
Synthetic biology approaches can be used to design and build novel pathways or modify existing ones to control the flux of metabolites towards desired isoprenoid end-products frontiersin.orgnih.govfrontiersin.org. This could include designing genetic circuits to regulate enzyme expression or creating modular biosynthetic pathways that can be easily assembled and modified frontiersin.org.
The research on this compound can inform strategies for the production of biofuels and other valuable compounds derived from isoprenoids ontosight.ai. For instance, understanding the enzymes involved in this compound metabolism could aid in the development of microbial cell factories for sustainable chemical production openaccessjournals.com.
Table 2: Interdisciplinary Applications Informed by this compound Research
| Field | Relevance to this compound Research | Potential Applications |
| Metabolic Engineering | Identifying bottlenecks and key regulatory points in isoprenoid biosynthesis pathways involving this compound. | Enhanced production of valuable isoprenoids in microbial hosts. nih.govopenaccessjournals.comnih.gov |
| Synthetic Biology | Designing and constructing novel or modified pathways for controlled production of this compound and its derivatives. | Development of microbial cell factories for sustainable biochemical production. frontiersin.orgopenaccessjournals.com |
| Industrial Biotechnology | Developing efficient bioprocesses for the production of isoprenoid-based products. | Production of biofuels, flavors, fragrances, and pharmaceuticals. ontosight.aiopenaccessjournals.comnih.gov |
Emerging Research Avenues in Understanding Biosynthetic Pathway Regulation and Diversity
Investigating this compound provides a window into the complex regulation and diversity of biosynthetic pathways. The production of natural products is tightly controlled within organisms, responding to developmental cues and environmental signals. Understanding how the biosynthesis of this compound is regulated at the genetic, enzymatic, and metabolic levels is an emerging area of research.
Regulation can occur through various mechanisms, including:
Transcriptional control: Regulation of the genes encoding the enzymes involved in this compound synthesis and metabolism.
Enzymatic regulation: Allosteric regulation, post-translational modifications, or feedback inhibition of pathway enzymes.
Metabolic channeling: Spatial or temporal organization of enzymes to enhance pathway efficiency.
The diversity of isoprenoid structures arises from the variations in the enzymes that act on common precursors like IPP, DMAPP, and their elongated forms, which would include intermediates like this compound researchgate.netnih.gov. Studying the different enzymes that can process this compound or related intermediates in various organisms can reveal the evolutionary mechanisms that have led to the vast chemical diversity observed in natural products nih.gov.
Emerging research avenues include using systems biology approaches to model and understand the entire metabolic network in which this compound is involved openaccessjournals.com. This can help identify key regulatory points and predict the effects of genetic or environmental perturbations on isoprenoid production. Techniques like transcriptomics, proteomics, and metabolomics can provide comprehensive data to build these models.
Unresolved Questions and Future Directions in the Academic Investigation of this compound and its Related Pathways
Despite progress in understanding isoprenoid biosynthesis, several unresolved questions remain regarding this compound and its related pathways:
Precise enzymatic mechanisms: While the general pathway is known, the detailed catalytic mechanisms of specific enzymes involved in the formation and transformation of this compound may still require further elucidation through structural biology and enzyme kinetics studies.
Regulatory networks: The intricate regulatory networks controlling the flux through pathways involving this compound are not fully understood. How are these pathways integrated with other cellular metabolic processes?
Diversity generation: How do enzymes acting on intermediates like this compound contribute to the immense structural diversity of isoprenoids? Identifying and characterizing novel enzymes with unique activities is crucial.
Substrate promiscuity and enzyme evolution: To what extent can the enzymes involved in this compound metabolism accept alternative substrates, and how has this promiscuity evolved to generate new natural products? researchgate.net
In vivo dynamics: Real-time monitoring of this compound levels and flux through its pathway in living organisms under different conditions remains challenging.
Therapeutic potential: While isoprenoid pathways are targets for some drugs (e.g., statins targeting the mevalonate (B85504) pathway), the specific therapeutic potential of modulating enzymes related to this compound biosynthesis needs further exploration ontosight.ai.
Future research directions should focus on applying advanced techniques such as cryo-EM for enzyme structure determination, advanced mass spectrometry for flux analysis, and gene editing technologies like CRISPR-Cas9 to manipulate pathways in vivo. Computational approaches, including molecular dynamics simulations and bioinformatics, will be essential for predicting enzyme function and identifying novel pathway components. monash.edu Interdisciplinary collaborations between chemists, biologists, engineers, and computational scientists will be key to addressing these complex questions and unlocking the full potential of research into this compound and its related biosynthetic pathways.
Q & A
How can researchers respond to peer reviews questioning this compound’s novelty?
- Methodological Answer :
- Comparative Analysis : Create a table contrasting this compound’s properties (e.g., logP, solubility) with prior art, emphasizing unique features (e.g., trifluoromethyl group enhancing membrane permeability).
- Citation Strategy : Cite foundational studies while differentiating your work (e.g., "Unlike Smith et al., our approach avoids hepatotoxic metabolites") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
